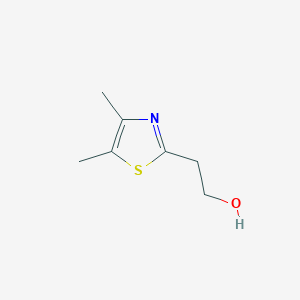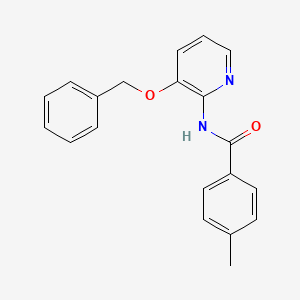
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazoles are organic compounds that contain a benzene ring fused to a thiazole ring . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with aldehydes . The reaction conditions can vary, but it typically requires a catalyst and a suitable solvent .
Molecular Structure Analysis
The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can be reduced, oxidized, and can react with O-, N-, and S-nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their substituents. Generally, they are solid at room temperature and are soluble in common organic solvents .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Antitumor Benzothiazoles Synthesis : A study explored the synthesis of N-acyl derivatives of arylamines, including compounds related to 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide, to understand their antitumor activities. The research indicated that metabolism plays a crucial role in the antitumor efficacy of these compounds, with N-acetylation and oxidation being key metabolic transformations. The study highlighted the selective antitumor activity of these compounds, especially against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
Antimicrobial Applications
Antibacterial Studies of Benzothiazole Derivatives : Research on the synthesis, characterization, and antibacterial evaluation of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes demonstrated their effectiveness against various bacterial strains. The study found these compounds to exhibit significant antibacterial activities, potentially offering a new class of antimicrobials (Obasi et al., 2017).
Medical Imaging Applications
MR Contrast Agents : A novel Gd-based MR contrast agent was synthesized for brain imaging, indicating the potential of benzothiazole derivatives in enhancing MR imaging. The synthesized compound showed improved relaxivity and stability, making it a promising candidate for brain-specific imaging applications (Saini et al., 2013).
Schistosomicidal Agents
Schistosomicidal Activity Evaluation : Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and evaluated for schistosomicidal activity. The compounds displayed potent activity against Schistosoma mansoni, suggesting their potential as new schistosomicidal agents (Mahran et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide It is known that benzothiazole derivatives, which include this compound, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The exact mode of action of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide Benzothiazole derivatives, including this compound, are known to inhibit various enzymes, leading to antibacterial activity . The inhibition of these enzymes disrupts essential biochemical processes in bacteria, leading to their death.
Biochemical Pathways
The biochemical pathways affected by 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide The inhibition of enzymes such as dihydroorotase, dna gyrase, murb, peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase by benzothiazole derivatives can affect various biochemical pathways, including dna replication, cell wall synthesis, and energy metabolism .
Result of Action
The specific molecular and cellular effects of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide The inhibition of essential enzymes in bacteria by benzothiazole derivatives can lead to disruption of critical biochemical processes, resulting in the death of the bacteria .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(23-16)7-6-11(17)13(14)18/h2-7H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHOEVVTLKLFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2575724.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)
![3-(4-ethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2575729.png)


![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)
![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)

![(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575737.png)

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)

